(R)-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine
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Overview
Description
®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine typically involves the reductive amination of a suitable ketone precursor with an amine source. One common method is the reductive amination of 1,1,1-trifluoroacetone with ®-4-fluorobenzylamine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Fluorinated Benzylamines:
Uniqueness
®-1,1,1-Trifluoro-N-(4-fluorobenzyl)propan-2-amine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups, which confer distinct chemical and biological properties. These features can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11F4N |
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Molecular Weight |
221.19 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H11F4N/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8/h2-5,7,15H,6H2,1H3/t7-/m1/s1 |
InChI Key |
KLZIMAZQYDNFPK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(F)(F)F)NCC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
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